molecular formula C14H19NO2 B295010 1-Methyl-3-piperidinyl 4-methylbenzoate

1-Methyl-3-piperidinyl 4-methylbenzoate

Cat. No.: B295010
M. Wt: 233.31 g/mol
InChI Key: ABYXUESOTRGACZ-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidinyl 4-methylbenzoate is an ester derivative combining a piperidine moiety with a substituted benzoic acid. Structurally, it features a methyl group at the 1-position of the piperidine ring and a 4-methylbenzoate ester group at the 3-position of the piperidine (Figure 1). The 4-methyl substituent on the benzoate may enhance metabolic stability compared to unsubstituted analogs, as methyl groups often reduce oxidative degradation.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 4-methylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)14(16)17-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

ABYXUESOTRGACZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • However, the 4-methylbenzoate in the target compound may confer greater lipophilicity (logP ~3.5 estimated), favoring passive membrane diffusion.
  • Ester Group : Ethyl esters (I-6230, I-6473) are more prone to hydrolysis than piperidinyl esters, suggesting the target compound may exhibit prolonged plasma stability.

Piperidinyl Benzamide Derivatives ()

The compound n-methyl-3-(4-piperidinyl)benzamide () replaces the ester group with an amide, altering pharmacokinetic properties:

  • Amide vs. Ester : Amides generally exhibit higher metabolic stability but lower solubility. The target compound’s ester linkage may facilitate faster clearance, reducing toxicity risks.
  • Aromatic Substitution : The 4-fluorobenzyl group in ’s compound introduces electronegativity, contrasting with the 4-methylbenzoate’s electron-donating methyl group. This difference could influence interactions with cytochrome P450 enzymes or receptor binding pockets.

Microbial Interactions with Benzoate Derivatives ()

4-Methylbenzoate is reported to induce benzoate-CoA ligase synthesis in R. This suggests that alkyl-substituted benzoates may act as signaling molecules or enzyme inducers in microbial systems.

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